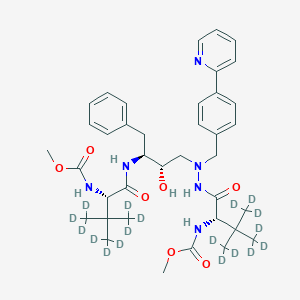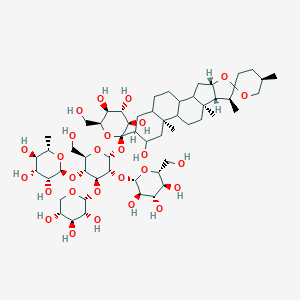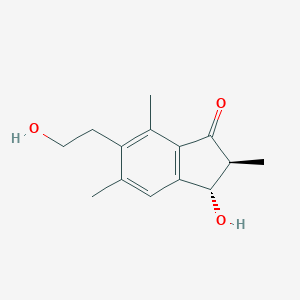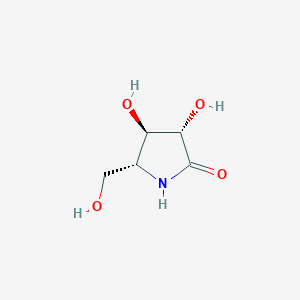![molecular formula C15H16N2O3S B148630 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-52-4](/img/structure/B148630.png)
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid, also known as DTTA, is a thiazolyl blue tetrazolium bromide (MTT) analog that is commonly used in scientific research as a biochemical and physiological indicator. DTTA is a synthetic compound that has gained popularity due to its ability to measure cellular metabolic activity and viability.
Mecanismo De Acción
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is reduced by mitochondrial dehydrogenases to form a blue formazan product. The amount of formazan produced is directly proportional to the metabolic activity of the cells. 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is also oxidized by ROS to form a colorless product, which can be used to measure ROS levels. The mechanism of action of 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is based on the redox properties of the compound, which allows it to react with cellular metabolites and ROS.
Efectos Bioquímicos Y Fisiológicos
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of mitochondrial respiratory chain complexes I and II, as well as the activity of succinate dehydrogenase. 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has also been shown to induce apoptosis in cancer cells and to protect cells from oxidative stress. In addition, 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has a number of advantages for lab experiments. It is easy to use and provides fast and reliable results. 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is also compatible with a wide range of cell types and can be used in both in vitro and in vivo experiments. However, 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has some limitations. It is not suitable for long-term experiments, as the color of the formazan product fades over time. In addition, 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid can be affected by the presence of certain compounds, such as reducing agents and detergents.
Direcciones Futuras
There are several future directions for the use of 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid in scientific research. One area of interest is the development of new 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid analogs with improved properties, such as increased sensitivity and stability. Another area of interest is the use of 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid in the development of new therapies for cancer and other diseases. 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has also been proposed as a potential tool for the diagnosis and monitoring of mitochondrial dysfunction. Further research is needed to explore these and other potential applications of 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid in scientific research.
Métodos De Síntesis
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is synthesized from 4-dimethylaminobenzaldehyde, thiosemicarbazide, and 2-bromo-2-methylpropionic acid. The reaction involves the condensation of 4-dimethylaminobenzaldehyde with thiosemicarbazide to form 4-(4-dimethylcarbamoylthiazol-2-yl)phenylhydrazone. This intermediate product is then treated with 2-bromo-2-methylpropionic acid to produce 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid.
Aplicaciones Científicas De Investigación
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is widely used in scientific research as a biochemical and physiological indicator. It is commonly used in cell viability assays to measure the metabolic activity of cells. 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is also used in the detection of reactive oxygen species (ROS) and the evaluation of antioxidant activity. In addition, 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is used in the determination of enzyme activity and the analysis of mitochondrial function.
Propiedades
Número CAS |
132483-52-4 |
|---|---|
Nombre del producto |
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid |
Fórmula molecular |
C15H16N2O3S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-[4-[4-(dimethylcarbamoyl)-1,3-thiazol-2-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H16N2O3S/c1-9(15(19)20)10-4-6-11(7-5-10)13-16-12(8-21-13)14(18)17(2)3/h4-9H,1-3H3,(H,19,20) |
Clave InChI |
KUEXQZLPFIMSPA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N(C)C)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)
